molecular formula C15H27NO B12741055 N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine CAS No. 97702-86-8

N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine

Katalognummer: B12741055
CAS-Nummer: 97702-86-8
Molekulargewicht: 237.38 g/mol
InChI-Schlüssel: MSNGKQAMRGJVCW-LSDHHAIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine is a complex organic compound characterized by the presence of an acetyl group attached to a cyclohexylmethylcyclohexylamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine typically involves the acetylation of 3-cyclohexylmethylcyclohexylamine. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group may play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include modulation of signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Acetylcysteine: Known for its antioxidant properties.

    N-Acetylglucosamine: Involved in the biosynthesis of glycoproteins and glycolipids.

    N-Acetylaspartate: Plays a role in neuronal health and function.

Uniqueness

N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

97702-86-8

Molekularformel

C15H27NO

Molekulargewicht

237.38 g/mol

IUPAC-Name

N-[(1R,3S)-3-(cyclohexylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C15H27NO/c1-12(17)16-15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h13-15H,2-11H2,1H3,(H,16,17)/t14-,15+/m0/s1

InChI-Schlüssel

MSNGKQAMRGJVCW-LSDHHAIUSA-N

Isomerische SMILES

CC(=O)N[C@@H]1CCC[C@H](C1)CC2CCCCC2

Kanonische SMILES

CC(=O)NC1CCCC(C1)CC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.